2,2,2-Trifluoroethyl phosphate

Descripción general

Descripción

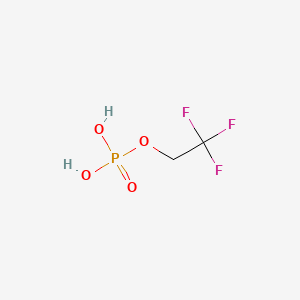

2,2,2-Trifluoroethyl phosphate is an organophosphorus compound known for its unique properties, including its use as a flame retardant and its application in lithium-ion batteries. This compound is characterized by the presence of trifluoroethyl groups attached to a phosphate backbone, which imparts distinct chemical and physical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl phosphate typically involves the transesterification of tris(2,2,2-trifluoroethyl) phosphate. This process includes a selective three-step substitution transesterification starting with tris(2,2,2-trifluoroethyl) phosphate, enabling the synthesis of mixed unsymmetric phosphate triesters from different alcohols. The substitution of the trifluoroethoxy group at the phosphorus proceeds selectively in the presence of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or lithium alkoxides .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale transesterification processes, utilizing similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods allows for the efficient production of the compound for various applications.

Análisis De Reacciones Químicas

Types of Reactions: 2,2,2-Trifluoroethyl phosphate undergoes several types of chemical reactions, including:

Substitution Reactions: The trifluoroethoxy groups can be substituted with other groups in the presence of suitable reagents like DBU or lithium alkoxides.

Oxidation and Reduction Reactions: While specific oxidation and reduction reactions involving this compound are less documented, its structural analogs often participate in such reactions under appropriate conditions.

Common Reagents and Conditions:

DBU and Lithium Alkoxides: Used for selective substitution reactions.

Oxidizing and Reducing Agents: Depending on the desired transformation, various oxidizing and reducing agents can be employed.

Major Products Formed:

Mixed Unsymmetric Phosphate Triesters: Formed through selective substitution reactions.

Aplicaciones Científicas De Investigación

2,2,2-Trifluoroethyl phosphate has a wide range of applications in scientific research, including:

Biology and Medicine:

Mecanismo De Acción

The mechanism by which 2,2,2-trifluoroethyl phosphate exerts its effects involves its interaction with molecular targets and pathways. For instance, in lithium-ion batteries, it acts as a flame retardant by reducing the flammability and vapor pressure of carbonate-based electrolytes. This is achieved by increasing the viscosity and lowering the dielectric constant of the solvents .

Comparación Con Compuestos Similares

- Tris(2,2,2-trifluoroethyl) phosphite

- Bis(2,2,2-trifluoroethyl) methylphosphonate

- Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite

- Tris(trimethylsilyl) phosphite

Uniqueness: 2,2,2-Trifluoroethyl phosphate is unique due to its specific combination of trifluoroethyl groups and phosphate backbone, which imparts distinct flame-retardant properties and enhances its performance as an electrolyte additive in lithium-ion batteries .

Actividad Biológica

2,2,2-Trifluoroethyl phosphate (TFEP) is a phosphoric acid derivative that has garnered attention due to its potential biological activities. This compound is characterized by a trifluoroethyl group, which may influence its interactions within biological systems. Research into TFEP has revealed various aspects of its biological activity, including antimicrobial properties and potential applications in drug development.

TFEP is a phosphoric acid ester with the chemical formula CHFOP. Its structure includes three fluorine atoms attached to the ethyl group, which significantly alters its chemical behavior compared to non-fluorinated analogs. The presence of fluorine enhances lipophilicity and may affect the compound's interaction with biological membranes.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of TFEP and related compounds. For instance, a comparative analysis of various phosphoramidates, including TFEP derivatives, demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The inhibition zones ranged from 6 to 10 mm in diameter when tested using the agar diffusion method . This suggests that TFEP may possess notable antibacterial properties.

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission, is another area where TFEP shows promise. Compounds similar to TFEP have been studied for their ability to inhibit AChE, which could have implications for treating neurodegenerative diseases such as Alzheimer's disease. In particular, some derivatives exhibited significant inhibitory effects on AChE activity, indicating that modifications to the phosphate structure can enhance biological efficacy .

Study on Phosphoramidates

A study focused on the synthesis and evaluation of new phosphoramidates revealed that certain derivatives of TFEP exhibited strong AChE inhibition and antimicrobial activity. The synthesized compounds were characterized using NMR spectroscopy and demonstrated variable activity based on structural modifications . This highlights the importance of chemical structure in determining biological activity.

Evaluation of Tris(2,2,2-trifluoroethyl) Phosphate

Research into tris(2,2,2-trifluoroethyl) phosphate as a cosolvent has shown its utility in various biochemical applications. The compound was evaluated for its effects on protein stability and interactions in solution. Notably, it was found to stabilize proteins like bovine serum albumin (BSA), which is crucial for maintaining structural integrity in biological assays .

Data Summary

Propiedades

IUPAC Name |

2,2,2-trifluoroethyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4F3O4P/c3-2(4,5)1-9-10(6,7)8/h1H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVMZMGCPWFDBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4F3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182329 | |

| Record name | 2,2,2-Trifluoroethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2805-15-4 | |

| Record name | 2,2,2-Trifluoroethyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002805154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,2-Trifluoroethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.